3-Benzyl-3-phenylazetidin-2-one
Description
Properties
CAS No. |
17197-61-4 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
3-benzyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C16H15NO/c18-15-16(12-17-15,14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,18) |
InChI Key |
MNAKQZFPMNVHMW-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(=O)N1)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
3-Benzyl-3-phenylazetidin-2-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-benzyl-3-phenylazetidin-2-one, enabling a comparative assessment of their synthesis, reactivity, and biological activities:
3-Chloro-1-[4-(3-oxo-3H-benzo[f]chromen)-2-yl-1,3-thiazolyl]-4-phenylazetidin-2-one
- Structure : Differs by the substitution of a chloro group at the 1-position and a thiazolyl-benzo[f]chromen moiety at the 4-position.
- Synthesis : Prepared via a five-step reaction sequence involving condensation and cyclization steps .
- Biological Activity : Exhibits potent antimicrobial activity against Klebsiella pneumoniae and anti-inflammatory effects. The 2-position substitution on the phenyl ring is critical for activity .
- Key Difference: The thiazolyl and chromen groups enhance π-π stacking interactions, improving binding to microbial targets compared to simpler azetidinones.
5-Benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one
- Structure: A thiazolidinone core with benzylidene and phenyl substituents.
- Crystallographic Data: Single-crystal X-ray analysis confirms a planar thiazolidinone ring with intermolecular hydrogen bonding influencing packing .
- Reactivity: The exocyclic imine group facilitates nucleophilic additions, contrasting with the electrophilic β-lactam ring in azetidinones.
- Key Difference: Thiazolidinones are less strained than azetidinones, reducing their reactivity but improving metabolic stability.
(R)-4-Benzyl-3-propionyloxazolidin-2-one
- Structure: An oxazolidinone analog with a benzyl group at the 4-position and a propionyl group at the 3-position.
- Applications: Widely used as a chiral auxiliary in asymmetric synthesis due to its rigid oxazolidinone ring .
- Key Difference: Oxazolidinones lack the strained β-lactam ring, making them less reactive but more thermally stable than azetidinones.
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Structure: A benzodiazepinone derivative with a phenyl group and amino substitution.
- Biological Role: Benzodiazepinones are central nervous system (CNS) agents, targeting GABA receptors .
- Key Difference: The seven-membered diazepine ring reduces ring strain compared to azetidinones, altering pharmacokinetic profiles.
Data Table: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Biological Activity/Application | Reactivity Profile |
|---|---|---|---|---|
| This compound | Azetidin-2-one | 3-Benzyl, 3-phenyl | Antimicrobial (inferred) | High (β-lactam strain) |
| 3-Chloro-4-phenylazetidin-2-one | Azetidin-2-one | 3-Chloro, 4-phenyl-thiazolyl | Antimicrobial, anti-inflammatory | Moderate (thiazolyl) |
| 5-Benzylidene-3-phenylthiazolidinone | Thiazolidin-4-one | 5-Benzylidene, 3-phenyl | Crystallographic model | Low (stable thiazolidinone) |
| (R)-4-Benzyl-oxazolidin-2-one | Oxazolidin-2-one | 4-Benzyl, 3-propionyl | Chiral auxiliary in synthesis | Low (non-strained) |
| 3-Amino-5-phenylbenzodiazepin-2-one | Benzodiazepin-2-one | 3-Amino, 5-phenyl | CNS modulation | Low (GABA receptor binding) |
Research Findings and Implications
- Antimicrobial Activity: Azetidinones with electron-withdrawing substituents (e.g., chloro in ) show enhanced activity due to increased electrophilicity of the β-lactam ring.
- Synthetic Utility: Oxazolidinones (e.g., ) are preferred for asymmetric synthesis, while azetidinones are explored for targeted drug delivery.
- Structural Stability: Thiazolidinones () and benzodiazepinones () exhibit greater metabolic stability, making them suitable for oral administration compared to azetidinones.
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